molecular formula C18H22F3N3O2 B2594125 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034293-08-6

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2594125
CAS No.: 2034293-08-6
M. Wt: 369.388
InChI Key: WCQPBTFEQUNTAC-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the unique physicochemical properties of fluorine .

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibitors

Compounds incorporating the piperidine-4-carboxamide motif have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle, along with phenyl group substitutions, plays a critical role in achieving high potency and selectivity, highlighting the potential of structurally similar compounds for therapeutic applications (R. Thalji et al., 2013).

Antidepressant and Nootropic Agents

Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. The structural framework of these compounds demonstrates the central nervous system (CNS) activity potential, suggesting areas for further exploration in drug development for mental health disorders (Asha B. Thomas et al., 2016).

Anti-HIV-1 Activity

Piperidine-4-carboxamide derivatives have also been explored for their inhibitory activity against HIV-1, specifically as CCR5 antagonists. Optimization of these compounds has led to the discovery of potent inhibitors with good pharmacokinetic profiles, indicating the potential for treating HIV-1 infections (S. Imamura et al., 2006).

Antimicrobial and Antitubercular Activities

Novel synthesis approaches have led to the creation of pyrimidine-azetidinone analogues with significant antimicrobial and antitubercular activities. These findings support the use of such compounds in developing new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy, particularly through inhibiting angiogenesis and affecting DNA integrity in cancer cells (Vinaya Kambappa et al., 2017).

Future Directions

The future directions for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide and similar compounds are likely to involve further exploration of their potential applications in the pharmaceutical and agrochemical industries. The development of novel applications of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , is expected .

Properties

IUPAC Name

1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-3-1-12(2-4-14)9-16(25)24-10-15(11-24)23-7-5-13(6-8-23)17(22)26/h1-4,13,15H,5-11H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQPBTFEQUNTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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